ACAT1 Isoform Selectivity: Nevanimibe Exhibits 40-Fold Discrimination Over ACAT2
In a cell-based fluorescence assay measuring cholesterol esterification, Nevanimibe potently and selectively inhibited human ACAT1 with an EC₅₀ of 9 nM, compared to ACAT2 with an EC₅₀ of 368 nM, demonstrating approximately 40-fold selectivity for ACAT1 . In contrast, the dual ACAT1/2 inhibitor Pactimibe exhibits IC₅₀ values of 4.9 μM for ACAT1 and 3.0 μM for ACAT2, representing only a 1.6-fold selectivity for ACAT2 [1]. Avasimibe, another comparator, displays IC₅₀ values of 24 μM for ACAT1 and 9.2 μM for ACAT2, a modest 2.6-fold preference for ACAT2 [2]. K-604 dihydrochloride, while more selective than Avasimibe or Pactimibe, exhibits an IC₅₀ of 0.45 μM for ACAT1 and 102.85 μM for ACAT2, representing approximately 229-fold selectivity for ACAT1, but its absolute potency at ACAT1 is 50-fold lower than Nevanimibe (0.45 μM vs. 0.009 μM) [3].
| Evidence Dimension | ACAT1 vs. ACAT2 Inhibitory Potency and Selectivity |
|---|---|
| Target Compound Data | ACAT1 EC₅₀ = 9 nM; ACAT2 EC₅₀ = 368 nM; Selectivity ratio = 40.9 (ACAT2/ACAT1) |
| Comparator Or Baseline | Pactimibe: ACAT1 IC₅₀ = 4.9 μM, ACAT2 IC₅₀ = 3.0 μM; Avasimibe: ACAT1 IC₅₀ = 24 μM, ACAT2 IC₅₀ = 9.2 μM; K-604: ACAT1 IC₅₀ = 0.45 μM, ACAT2 IC₅₀ = 102.85 μM |
| Quantified Difference | Nevanimibe is ~544-fold more potent at ACAT1 than Pactimibe (9 nM vs. 4900 nM) and ~2667-fold more potent than Avasimibe (9 nM vs. 24000 nM); 50-fold more potent than K-604 (9 nM vs. 450 nM) with distinct selectivity profile |
| Conditions | Cell-based fluorescence cholesterol esterification assay; human ACAT1 and ACAT2 expressed in CHO cells |
Why This Matters
This level of ACAT1 selectivity and absolute potency is critical for experiments requiring isoform-specific interrogation of adrenal cholesterol metabolism without confounding ACAT2-mediated effects in liver and intestine, enabling cleaner mechanistic interpretation.
- [1] Kitayama K, et al. Importance of acyl-coenzyme A:cholesterol acyltransferase 1/2 dual inhibition for anti-atherosclerotic potency of pactimibe. Eur J Pharmacol. 2006;540(1-3):121-130. View Source
- [2] MedChemExpress. Avasimibe (CI-1011) Product Datasheet. View Source
- [3] MedChemExpress. K-604 dihydrochloride Product Datasheet. View Source
